molecular formula C17H30N4O2 B3851016 N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-nitrophenyl)methyl]propane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-nitrophenyl)methyl]propane-1,3-diamine

Cat. No.: B3851016
M. Wt: 322.4 g/mol
InChI Key: NVXSNEWJHYFXOY-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-nitrophenyl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-nitrophenyl)methyl]propane-1,3-diamine is unique compared to similar compounds due to its specific structural features and reactivity. Similar compounds include:

These compounds exhibit different reactivities and applications, highlighting the uniqueness of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(2-nitrophenyl)methyl]propane-1,3-diamine in various scientific and industrial contexts.

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-nitrophenyl)methyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-18(2)11-7-13-20(14-8-12-19(3)4)15-16-9-5-6-10-17(16)21(22)23/h5-6,9-10H,7-8,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXSNEWJHYFXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-nitrophenyl)methyl]propane-1,3-diamine
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N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-nitrophenyl)methyl]propane-1,3-diamine
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N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(2-nitrophenyl)methyl]propane-1,3-diamine

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